[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate
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Overview
Description
[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of functional groups: Hydroxyl, methoxy, and acetoxy groups are introduced through selective reactions such as hydroxylation, methylation, and acetylation.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent, elevated temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting gene expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(1S,4S,5S,6R,9S,10R,11R,12R)-7-(Acetoxymethyl)-5,6-dihydroxy-3,11,14-trimethyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-15-oxotetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-11-yl]methyl benzoate .
- Iridoid monoterpenoids .
Uniqueness
[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
17550-39-9 |
---|---|
Molecular Formula |
C19H22O8 |
Molecular Weight |
378.377 |
IUPAC Name |
[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C19H22O8/c1-12(20)26-15-9-10-16(24-3)19(23,17(15)27-13(2)21)11-25-18(22)14-7-5-4-6-8-14/h4-10,15-17,23H,11H2,1-3H3/t15-,16-,17+,19+/m1/s1 |
InChI Key |
WAOAOGHRRPNUAT-VXNCWWDNSA-N |
SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)(COC(=O)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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